5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol, also known as ENT3T, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine, agriculture, and material science. ENT3T is a member of the triazole family, which is known for its diverse biological activities and pharmacological properties.
Mechanism of Action
The mechanism of action of 5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that 5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol exerts its biological activities through the inhibition of various enzymes and proteins. For example, 5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can have a positive effect on cognitive function.
Biochemical and Physiological Effects:
5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol has been found to have a range of biochemical and physiological effects. For example, 5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol has been shown to exhibit potent antioxidant activity, which can help to protect cells from oxidative damage. Additionally, 5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol has been found to have anti-inflammatory effects, which can help to reduce inflammation in the body. Moreover, 5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol has been shown to have a significant effect on the nervous system, including the potential to act as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the synthesis is high. Additionally, 5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol has been found to exhibit a wide range of biological activities, making it a versatile compound for scientific research. However, there are also some limitations to the use of 5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol in lab experiments. For example, 5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol has been found to be unstable under certain conditions, which can affect its biological activity. Additionally, the mechanism of action of 5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the research of 5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol. One potential area of research is the development of 5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol-based materials, such as conducting polymers. Additionally, further studies are needed to fully understand the mechanism of action of 5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol and its potential applications in medicine, agriculture, and material science. Moreover, the development of more stable derivatives of 5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol could help to overcome some of the limitations associated with its use in lab experiments.
Synthesis Methods
5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol can be synthesized using a simple and efficient method. The synthesis involves the reaction between 2-naphthaldehyde and ethyl hydrazinecarbothioamide in the presence of an acid catalyst. The resulting product is then treated with ethyl iodide to form 5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol. The yield of the synthesis is high, and the purity of the product can be achieved through recrystallization.
Scientific Research Applications
5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antifungal, and antioxidant properties. 5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol has also been found to have a significant effect on the nervous system, including the potential to act as a neuroprotective agent. Moreover, 5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol has been investigated for its potential use in the development of new materials, such as conducting polymers.
properties
IUPAC Name |
3-ethyl-4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-3-15-17-18-16(21)20(15)19-11(2)13-9-8-12-6-4-5-7-14(12)10-13/h4-10H,3H2,1-2H3,(H,18,21)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANVEHKKJZAYGM-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=C(C)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C(\C)/C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione |
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